methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a sulfonamide group, and a carbamate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the thiophene derivative. . The resulting thiophene derivative is then subjected to further functionalization to introduce the sulfonamide and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and subsequent steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The carbamate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which also contain a thiophene ring, exhibit various pharmacological properties.
Sulfonamide Derivatives: Compounds like sulfanilamide are well-known for their antibacterial properties.
Carbamate Esters: Compounds such as carbaryl are used as insecticides.
Uniqueness
Methyl (4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)phenyl)carbamate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-24-17(21)19-15-2-4-16(5-3-15)26(22,23)18-9-6-13(7-10-20)14-8-11-25-12-14/h2-5,8,11-13,18,20H,6-7,9-10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATVJAJEACPLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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